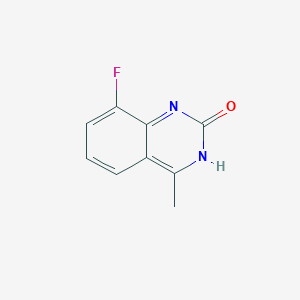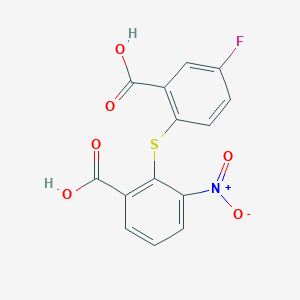
2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid is a complex organic compound characterized by the presence of carboxylic acid, fluorine, and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a suitable benzoic acid derivative, followed by the introduction of the fluorophenylthio group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Carboxy-4-aminophenylthio)-3-nitrobenzoic acid.
Reduction: Formation of 2-(2-Hydroxy-4-fluorophenylthio)-3-nitrobenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s binding affinity to enzymes and receptors, modulating its biological activity. The carboxylic acid group can participate in hydrogen bonding, affecting the compound’s solubility and distribution within biological systems.
相似化合物的比较
Similar Compounds
- 2-(2-Carboxy-4-fluorophenylthio)-5-fluorobenzoic acid
- 4,4’-Difluorobiphenyl-2,2’-dicarboxylic acid
Uniqueness
2-(2-Carboxy-4-fluorophenylthio)-3-nitrobenzoic acid is unique due to the presence of both nitro and fluorophenylthio groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various applications in research and industry.
属性
分子式 |
C14H8FNO6S |
|---|---|
分子量 |
337.28 g/mol |
IUPAC 名称 |
2-(2-carboxy-4-fluorophenyl)sulfanyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H8FNO6S/c15-7-4-5-11(9(6-7)14(19)20)23-12-8(13(17)18)2-1-3-10(12)16(21)22/h1-6H,(H,17,18)(H,19,20) |
InChI 键 |
SULNSMMOMLGLEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=C(C=C(C=C2)F)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


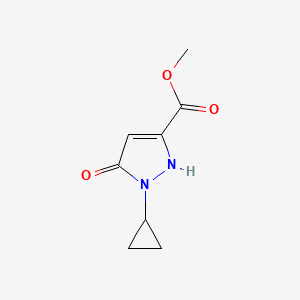

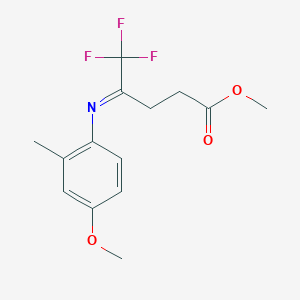
![4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)
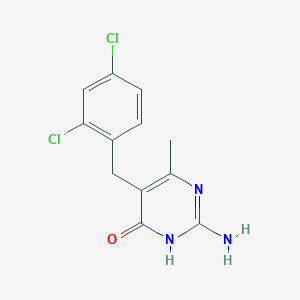
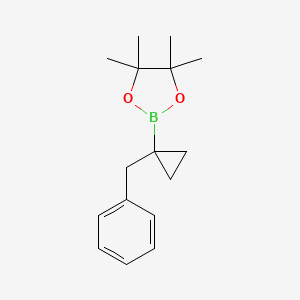
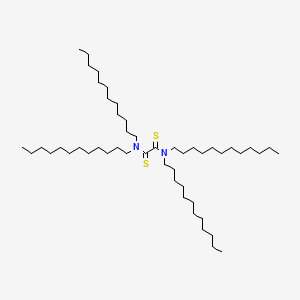
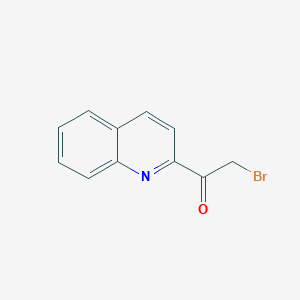
![Pyridine, 2-[2-(3-nitrophenyl)-4-oxazolyl]-](/img/structure/B13928444.png)
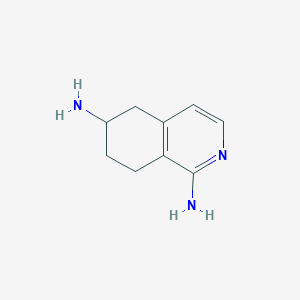
![Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate](/img/structure/B13928455.png)

